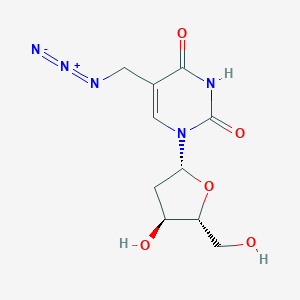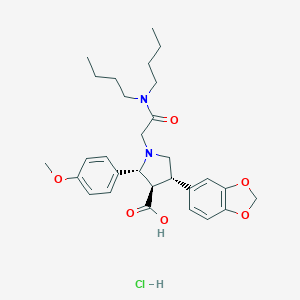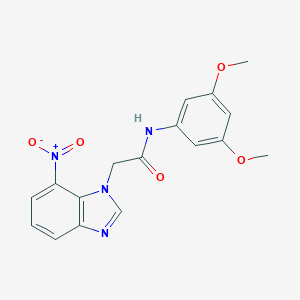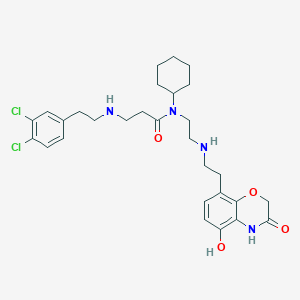
5-Azidomethyl-2'-deoxyuridine
説明
5-Azidomethyl-2’-deoxyuridine (AmdU) is a nucleoside that exhibits good chemical stability . It has the ability to metabolically label cellular DNA . After its incorporation into cellular DNA by endogenous enzymes, AmdU can be detected using both copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
Synthesis Analysis
AmdU can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) or the copper-catalyst requiring 5-EdU (5-Ethynyl-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It is cell permeable and incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis
The molecular formula of AmdU is C10H13N5O5 . It has a molecular weight of 283.24 g/mol . The structure of the nucleoside is similar to thymidine .Chemical Reactions Analysis
AmdU is incorporated into nascent DNA by cellular polymerases . The azide groups attached to DNA this way can be subsequently modified with alkynes or cycloalkynes via copper-catalyzed or strain-promoted click reaction .Physical and Chemical Properties Analysis
AmdU is a solid substance with a white to off-white color . It is soluble in DMSO and methanol . Its spectroscopic properties include a maximum wavelength (λ max) of 263 nm and a molar absorptivity (ε) of 9.7 L mmol^-1 cm^-1 .科学的研究の応用
Synthesis and Biological Activity
- 5-Azidomethyl-2'-deoxyuridine has been synthesized through various methods. It demonstrates inhibition of murine Sarcoma 180 and L1210 in culture. This compound exhibits a strong inhibitory effect on the replication of herpes simplex virus type 1 (HSV-1), indicating its potential for antiviral applications (Shiau, Schinazi, Chen, & Prusoff, 1980).
One-Step Synthesis for Detection Purposes
- A one-step protocol for synthesizing 5-azidomethyl-2′-deoxyuridine has been reported, which is then used for detecting 5-hydroxymethyl-2′-deoxyuridine through a click reaction. This approach simplifies the synthesis process and is crucial for biological detection methods (Xu, Yan, Hu, Guo, Wei, Weng, & Zhou, 2013).
Microwave-Assisted Nucleoside Functionalization
- Microwave-assisted click chemistry has been employed for the functionalization of nucleosides, including 5-azidomethyl-2′-deoxyuridine. These synthesized compounds, although demonstrating marginal antiviral and antibacterial activities, show potential as valuable analytical tools due to their unique properties (Krim, Taourirte, Grünewald, Krstić, & Engels, 2013).
Photoaffinity Labeling and Enzymatic DNA Synthesis
- 5-Azido-2'-deoxyuridine 5'-triphosphate, a derivative of this compound, has been used as a photoaffinity labeling reagent and a tool for enzymatic DNA synthesis. This application demonstrates its utility in creating light-sensitive DNA and studying protein-DNA interactions (Evans, Johnson, & Haley, 1986).
Metabolic Labeling of DNA
- This compound has been used in metabolic labeling of DNA, allowing sensitive detection of DNA replication. Its stability and ability to be incorporated into cellular DNA highlight its significance in bioorthogonal chemical reporter strategies (Neef & Luedtke, 2014).
Dissociative Electron Attachment in Cancer Research
- Research on this compound has revealed insights into the dissociative electron attachment process, contributing to a better understanding of radiosensitization in breast cancer cells and the formation of nitrogen-centered radicals (Adjei, Reyes, Kumar, Ward, Denisov, Alahmadi, Sevilla, Wnuk, Mostafavi, & Adhikary, 2023).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSAKMHLWMCADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974547 | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59090-48-1 | |
| Record name | NSC259913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)
![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)

![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)


![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)
